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Compound of Interest

Compound Name: Butyl 6-chlorohexanoate

Cat. No.: B15176339 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for Butyl 6-
chlorohexanoate (CAS No. 71130-19-3), a key chemical intermediate. Due to the limited

availability of directly published experimental spectra for this specific compound, this guide

presents predicted data based on the analysis of its constituent functional groups and

comparison with structurally similar molecules. The information herein is intended to support

researchers in the identification and characterization of this compound.

Synthesis and Structure
Butyl 6-chlorohexanoate is an ester formed from the condensation of 6-chlorohexanoic acid

and n-butanol. The structure, illustrated below, contains a butyl ester group and a chloroalkane

chain.

Structure:

The synthesis of Butyl 6-chlorohexanoate can be achieved through standard esterification

methods, such as the Fischer esterification of 6-chlorohexanoic acid with butanol in the

presence of an acid catalyst.
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The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for Butyl 6-chlorohexanoate. These predictions are

based on established chemical shift ranges, characteristic infrared absorption frequencies, and

expected fragmentation patterns.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~4.06 Triplet 2H -O-CH₂-CH₂-CH₂-CH₃

~3.54 Triplet 2H Cl-CH₂-CH₂-

~2.30 Triplet 2H -CH₂-CH₂-C(O)O-

~1.79 Quintet 2H Cl-CH₂-CH₂-CH₂-

~1.62 Quintet 2H -O-CH₂-CH₂-CH₂-CH₃

~1.46 Quintet 2H
-CH₂-CH₂-CH₂-

C(O)O-

~1.38 Sextet 2H -O-CH₂-CH₂-CH₂-CH₃

~0.93 Triplet 3H -CH₂-CH₃

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Spectral Data
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Chemical Shift (δ, ppm) Assignment

~173.5 C=O

~64.3 -O-CH₂-

~44.9 Cl-CH₂-

~34.1 -CH₂-C(O)O-

~32.3 Cl-CH₂-CH₂-

~30.6 -O-CH₂-CH₂-

~26.4 Cl-CH₂-CH₂-CH₂-

~24.4 -CH₂-CH₂-C(O)O-

~19.1 -CH₂-CH₂-CH₃

~13.7 -CH₃

Solvent: CDCl₃

Table 3: Predicted Infrared (IR) Absorption Data
Wavenumber (cm⁻¹) Intensity Assignment

~2960-2850 Strong C-H stretch (alkane)

~1735 Strong C=O stretch (ester)

~1240 Strong C-O stretch (ester)

~730 Medium C-Cl stretch

Table 4: Predicted Mass Spectrometry (MS) Data
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m/z Relative Intensity Assignment

206/208 Low [M]⁺, [M+2]⁺ (presence of Cl)

150/152 Medium [M - C₄H₈]⁺

117 High [CH₃(CH₂)₄CO]⁺

101 Medium [O=C-O-C₄H₉]⁺

57 High [C₄H₉]⁺ (butyl cation)

Experimental Protocols
The following are general experimental protocols for obtaining the spectral data described

above. Instrument parameters should be optimized for the specific sample and equipment

used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of Butyl 6-chlorohexanoate in 0.5-

0.7 mL of deuterated chloroform (CDCl₃).

Instrumentation: Utilize a standard NMR spectrometer (e.g., 300 or 500 MHz).

¹H NMR Acquisition:

Acquire a proton spectrum with a sufficient number of scans to achieve a good signal-to-

noise ratio.

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, and a

relaxation delay of 1-5 seconds.

¹³C NMR Acquisition:

Acquire a carbon spectrum using a proton-decoupled pulse sequence.

A greater number of scans will be required compared to ¹H NMR.
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Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, and a

relaxation delay of 2-5 seconds.

Data Processing: Process the raw data by applying a Fourier transform, phasing, and

baseline correction. Chemical shifts should be referenced to the residual solvent peak

(CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample like Butyl 6-chlorohexanoate, a thin film can be

prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or

potassium bromide (KBr) plates.

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the clean salt plates.

Record the sample spectrum over the range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the

background spectrum and converting to absorbance or transmittance.

Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of Butyl 6-chlorohexanoate in a volatile

organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion

or through a gas chromatograph (GC-MS).

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound

(e.g., m/z 40-300).
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Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure. The isotopic pattern for chlorine ([M]⁺ and [M+2]⁺ in an approximate

3:1 ratio) is a key diagnostic feature.

Workflow for Spectroscopic Identification
The following diagram illustrates the logical workflow for the spectroscopic identification and

characterization of Butyl 6-chlorohexanoate.
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Caption: Workflow for the spectroscopic identification of Butyl 6-chlorohexanoate.

To cite this document: BenchChem. [Spectroscopic Profile of Butyl 6-Chlorohexanoate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15176339#butyl-6-chlorohexanoate-spectral-data-
nmr-ir-ms]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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